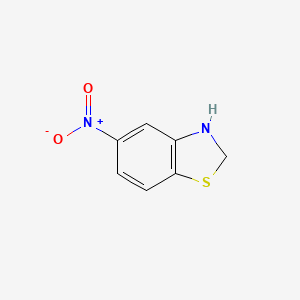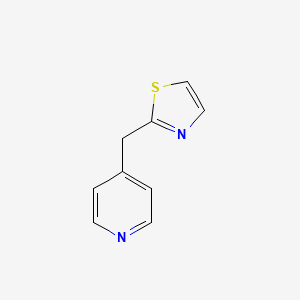
8-Bromo-5-methoxyquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-methoxyquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
The synthesis of 8-Bromo-5-methoxyquinolin-3-amine can be achieved through several methods. One common approach involves the reaction of 5-methoxyquinolin-3-amine with bromine in the presence of a suitable solvent. The reaction conditions typically include moderate temperatures and controlled addition of bromine to ensure selective bromination at the 8-position of the quinoline ring .
Industrial production methods for this compound may involve more efficient and scalable processes, such as transition metal-catalyzed reactions or microwave-assisted synthesis. These methods can offer higher yields and reduced reaction times compared to traditional synthetic routes .
Análisis De Reacciones Químicas
8-Bromo-5-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine substituent can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 8-position of the quinoline ring .
Aplicaciones Científicas De Investigación
8-Bromo-5-methoxyquinolin-3-amine has several scientific research applications:
Biology: The compound’s structural features make it a valuable probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .
Comparación Con Compuestos Similares
8-Bromo-5-methoxyquinolin-3-amine can be compared with other quinoline derivatives, such as:
5-Bromo-8-methoxyquinolin-3-amine: This compound has a similar structure but with the bromine and methoxy groups at different positions, leading to distinct chemical and biological properties.
8-Hydroxyquinoline: A well-known quinoline derivative with a hydroxyl group at the 8-position, widely used for its antimicrobial and anticancer activities.
Quinolin-8-amine: Another related compound with an amine group at the 8-position, used in various synthetic and medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
8-bromo-5-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-3-2-8(11)10-7(9)4-6(12)5-13-10/h2-5H,12H2,1H3 |
Clave InChI |
STGUZIDXKHILJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(C=NC2=C(C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)
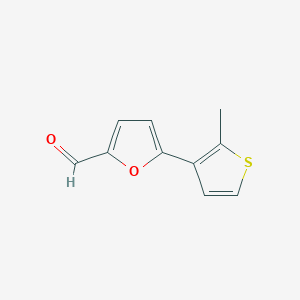
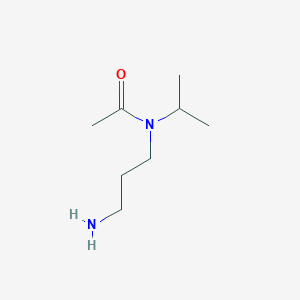
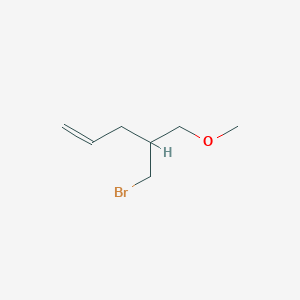
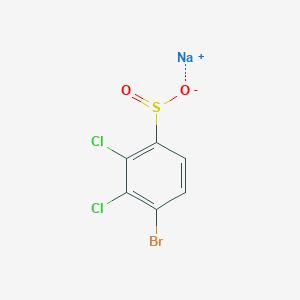

![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
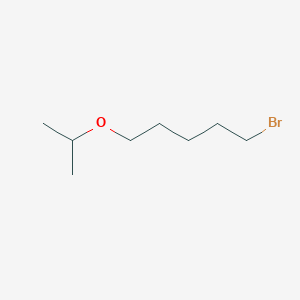
![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)

![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13193956.png)
